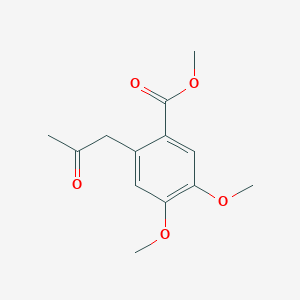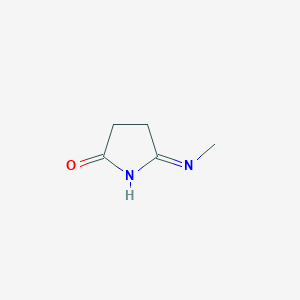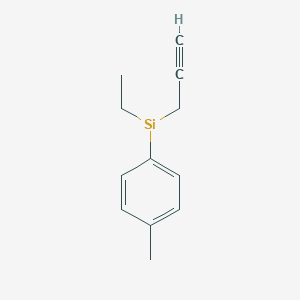
N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine: is an organic compound characterized by the presence of a phenyl group attached to a prop-1-en-1-yl moiety, which is further bonded to a dipropylboranamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine typically involves the reaction of phenylpropenyl derivatives with dipropylborane. One common method includes the use of an alkylation-rearrangement sequence, where phenylpropenyl compounds undergo alkylation followed by rearrangement to form the desired product . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into different borane derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include boronic acids, borates, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine is used as a building block in organic synthesis, particularly in the formation of complex boron-containing compounds. It is also utilized in the development of new catalysts and ligands for various chemical reactions.
Biology and Medicine: In biological research, this compound can be used to study the interactions of boron-containing molecules with biological systems
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and composites. Its unique properties make it suitable for use in electronic and optical devices .
Mechanism of Action
The mechanism of action of N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with various biomolecules, influencing their function and activity. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- N,N-Dimethyl-4-(1-phenylprop-1-en-1-yl)aniline
- (Z)-N,N-dimethyl-4-(1-phenylprop-1-en-1-yl)aniline
Comparison: Compared to similar compounds, N-(1-Phenylprop-1-en-1-yl)-1,1-dipropylboranamine is unique due to the presence of the dipropylboranamine group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61231-09-2 |
|---|---|
Molecular Formula |
C15H24BN |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
N-dipropylboranyl-1-phenylprop-1-en-1-amine |
InChI |
InChI=1S/C15H24BN/c1-4-12-16(13-5-2)17-15(6-3)14-10-8-7-9-11-14/h6-11,17H,4-5,12-13H2,1-3H3 |
InChI Key |
PFMVFMCAHYTTOL-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)NC(=CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
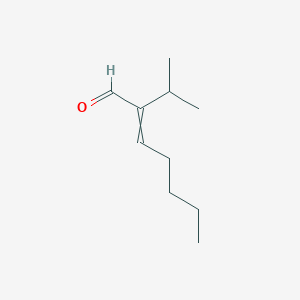

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
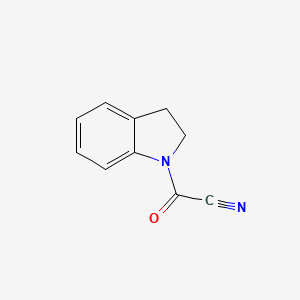
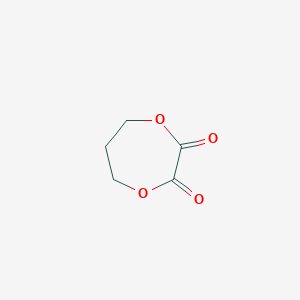

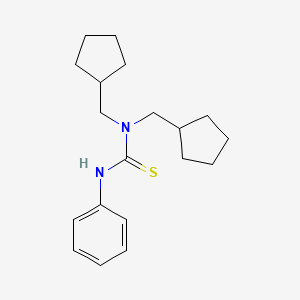
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)
